molecular formula C10H20O3 B14397670 2-(Methoxymethoxy)octanal CAS No. 88722-72-9

2-(Methoxymethoxy)octanal

Cat. No.: B14397670
CAS No.: 88722-72-9
M. Wt: 188.26 g/mol
InChI Key: HLGWZCMZEVCNES-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)octanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methoxymethoxy group attached to an octanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)octanal typically involves the reaction of octanal with methoxymethyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as distillation and crystallization to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethoxy)octanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)octanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethoxy)octanal is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar aldehydes. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

88722-72-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-(methoxymethoxy)octanal

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-10(8-11)13-9-12-2/h8,10H,3-7,9H2,1-2H3

InChI Key

HLGWZCMZEVCNES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=O)OCOC

Origin of Product

United States

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